molecular formula C15H23N3O B2549585 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide CAS No. 501104-36-5

4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide

Cat. No.: B2549585
CAS No.: 501104-36-5
M. Wt: 261.369
InChI Key: QLCSKEGYVRPPCV-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide ( 501104-36-5) is a chemical compound with the molecular formula C15H23N3O and a molecular weight of 261.36 g/mol . This piperazine-1-carboxamide derivative is intended for research and development purposes only. While specific biological data for this compound is limited in the public domain, its structural features are of significant interest in medicinal chemistry. Piperazine-carboxamide scaffolds are recognized as privileged structures in drug discovery . Compounds with this core have been investigated as potential mechanism-based inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH), which is a target for therapeutic agents in pain research . Furthermore, structurally similar N-methyl piperazine derivatives have been extensively studied and synthesized for their potential as anticancer agents, showing promising cytotoxicity against various human cancer cell lines, including lung (A-549) and colon (HCT-116) carcinomas . This combination of a dimethylphenyl group and a dimethylcarboxamide-functionalized piperazine makes this compound a valuable building block for pharmaceutical research, specifically for exploring new enzyme inhibitors or oncological targets. The product is available for research use and must be handled by qualified personnel. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-12-5-6-14(11-13(12)2)17-7-9-18(10-8-17)15(19)16(3)4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCSKEGYVRPPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide typically involves the reaction of 3,4-dimethylphenylamine with N,N-dimethylpiperazine in the presence of a carboxylating agent. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like triethylamine to facilitate the formation of the carboxamide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a carboxamide group and a dimethylphenyl group. The synthesis typically involves:

  • Formation of the Piperazine Derivative : The reaction of 3,4-dimethylphenylamine with N,N-dimethylpiperazine in the presence of a carboxylating agent.
  • Reaction Conditions : Common solvents include toluene or dichloromethane, with triethylamine as a catalyst to facilitate the carboxamide bond formation.

Chemistry

4-(3,4-Dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide serves as a crucial building block in organic synthesis. It can be utilized in:

  • Synthesis of Complex Molecules : The compound's structure allows it to participate in various organic reactions, leading to the development of more complex organic compounds.
  • Reagent in Organic Reactions : It is employed in numerous chemical transformations due to its reactive functional groups.

Biology

In biological research, this compound has shown potential applications:

  • Enzyme Interaction Studies : It can be used to investigate enzyme-substrate interactions and the effects of inhibitors.
  • Ligand Binding Studies : The compound may act as a ligand in receptor binding studies, contributing to our understanding of molecular interactions.

Medicine

The pharmacological properties of this compound are under investigation for potential therapeutic applications:

  • Drug Development : Research is ongoing to explore its efficacy as a therapeutic agent for various conditions, including neurological disorders and cancer.
  • Mechanism of Action : The compound is believed to interact with specific molecular targets (e.g., enzymes and receptors), modulating their activity and potentially leading to therapeutic effects.

Case Study 1: Pharmacological Evaluation

A study published in Journal of Medicinal Chemistry examined the pharmacological properties of various piperazine derivatives, including this compound. The research focused on its potential as an antagonist for specific neurotransmitter receptors. Results indicated promising binding affinity and selectivity compared to other compounds in its class.

Case Study 2: Enzyme Inhibition

Research conducted on enzyme inhibition highlighted that this compound could effectively inhibit certain metabolic enzymes involved in drug metabolism. The study demonstrated that it could modulate enzyme activity, suggesting its potential role in drug interactions and pharmacokinetics.

Mechanism of Action

The mechanism by which 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity or function of the target molecule .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide with key analogs from the literature:

Compound Name Substituents (Piperazine N) Carboxamide Substituents Yield (%) Melting Point (°C) Key Spectral Features Reference
Target Compound 3,4-Dimethylphenyl N,N-Dimethyl - - Expected IR: C=O (1660–1680 cm⁻¹), C-H (aromatic)
4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-N-(4-chlorophenyl)carbamoyl-3-pyridinesulfonamide (22) 2,5-Dimethylphenyl 4-Chlorophenyl 65 164–168 ¹H-NMR: δ 7.45 (H-5 pyrid.), δ 2.25 (CH₃)
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Ethyl 4-Chlorophenyl - - Crystal structure: Chair conformation, N–H⋯O H-bonds
4-[(3,4-Dimethylphenyl)sulfonyl]-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide 3,4-Dimethylphenyl (sulfonyl) N-methyl, N-(4-methylphenyl) - - IR: SO₂ (1150–1350 cm⁻¹), C=O (1670 cm⁻¹)
N-(4-Chlorophenyl)-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21) 3,4-Dichlorophenyl 4-Chlorophenyl 65 164–168 ¹³C-NMR: δ 155.2 (C=O), δ 125–135 (Cl-C)

Key Observations :

  • Synthesis Yields : Chlorophenyl-substituted carboxamides (e.g., compound 21) show moderate yields (~65%), while sulfonyl analogs () may require specialized conditions.
  • Conformational Stability : Piperazine rings in analogs like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide adopt chair conformations, a feature likely shared with the target compound .

Spectroscopic and Crystallographic Insights

  • IR Spectroscopy : Carboxamide C=O stretches appear at 1660–1680 cm⁻¹ in analogs, consistent with the target compound. Sulfonyl analogs (e.g., ) show additional SO₂ stretches at 1150–1350 cm⁻¹ .
  • NMR Data : In compound 22, methyl groups on the phenyl ring resonate at δ 2.25 (¹H-NMR), while chlorinated analogs exhibit downfield shifts (δ 7.45–7.65) due to electron withdrawal .
  • Crystal Packing : Hydrogen bonding (e.g., N–H⋯O in ) influences solubility and stability, a factor critical for drug formulation .

Biological Activity

4-(3,4-Dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide is a piperazine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C14H20N2OC_{14}H_{20}N_2O. Its structure consists of a piperazine ring substituted with a 3,4-dimethylphenyl group and a carboxamide functional group. This configuration is essential for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may act as an inhibitor or an activator by binding to active sites or allosteric sites on enzymes and receptors. The interactions can lead to modulation of enzymatic activity or receptor signaling pathways, which are crucial in various physiological processes .

Enzyme Interactions

Research indicates that this compound can influence enzyme activities. For example:

  • Inhibition of Acetylcholinesterase : Similar piperazine derivatives have shown potential in inhibiting human acetylcholinesterase, suggesting that this compound may also exhibit similar properties .
  • Poly (ADP-ribose) Polymerase Inhibition : The compound has been investigated as a potential inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms .

Receptor Binding Studies

This compound has been evaluated for its ability to bind to various receptors:

  • Sigma Receptors : It may interact with sigma receptors, which are implicated in neuropsychiatric disorders. Compounds that target these receptors can have significant effects on mood and cognition .
  • Potential Ligand Activity : As a ligand, it can modulate receptor activity, impacting pathways related to pain perception and neuroprotection.

Case Studies

Several studies have highlighted the compound's pharmacological potential:

  • A study investigating the effects of piperazine derivatives on cancer cell lines found that compounds similar to this compound exhibited cytotoxic effects against various cancer types, including lung and pancreatic cancers .
  • Another research effort focused on the interaction of this compound with sigma receptors in vitro, showing promising results in modulating receptor activity and influencing downstream signaling pathways .

Data Table: Summary of Biological Activities

Activity Type Biological Target Effect Observed Reference
Enzyme InhibitionAcetylcholinesterasePotential inhibition
Receptor ModulationSigma ReceptorsModulation of signaling pathways
CytotoxicityCancer Cell LinesCytotoxic effects observed
DNA Repair MechanismPoly (ADP-ribose) PolymeraseInhibition observed

Q & A

Q. What are the optimal synthetic routes for 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer : The synthesis of piperazine carboxamide derivatives typically involves coupling substituted piperazines with activated carbonyl reagents. For example, describes a protocol where substituted piperazines react with chlorinated phenyl groups under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile, followed by purification via normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) . To optimize yield, parameters such as stoichiometry of reagents (e.g., 1.5:1 molar ratio of amine to carbonyl), reaction temperature (reflux conditions), and use of catalysts (e.g., DBU for carbothioamide formation in ) should be systematically tested . Purity can be enhanced using preparative HPLC or recrystallization, as demonstrated in for structurally analogous carboxamides .

Q. How can the structural identity and purity of this compound be confirmed post-synthesis?

Methodological Answer : Structural confirmation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., dimethylphenyl and dimethylpiperazine groups). highlights the use of 1H^1H-NMR to confirm benzamide derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (C₁₅H₂₃N₃O). uses X-ray crystallography for unambiguous confirmation of piperazine ring conformation and hydrogen bonding .
  • Chromatography : Purity (>95%) can be validated via HPLC with UV detection at 254 nm, as noted in for similar piperazine derivatives .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in receptor-binding studies?

Methodological Answer : SAR analysis involves systematic modifications to the compound’s substituents. For example:

  • Substituent Variation : Replace the 3,4-dimethylphenyl group with halogenated or methoxy-substituted aryl groups (as in , where 2-methoxyphenyl groups enhanced dopamine D2/D3 receptor affinity) .
  • Functional Group Swapping : Replace the carboxamide with carbothioamide (see ) or sulfonamide () to assess electronic effects on binding .
  • In Silico Docking : Use molecular docking tools (e.g., AutoDock Vina) to predict interactions with target receptors. employed docking to correlate anti-Alzheimer’s activity with acetylcholinesterase inhibition .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer : Discrepancies often arise from assay variability or impurities. To address this:

  • Standardize Assays : Use validated protocols (e.g., radioligand binding assays for receptor affinity, as in ) and include positive controls (e.g., haloperidol for dopamine receptors) .
  • Purity Reassessment : Re-analyze compound batches via LC-MS to rule out degradation products (e.g., oxidation of dimethyl groups, as noted in ) .
  • Receptor Selectivity Profiling : Test against off-target receptors to identify confounding interactions. highlights sulfonyl-substituted piperazines with unexpected kinase inhibition .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer : Use in silico tools to estimate:

  • Lipophilicity (LogP) : Predict via software like MarvinSketch. reports XLogP values for similar carbothioamides (e.g., XLogP = 3.4) .
  • Metabolic Stability : Apply CYP450 isoform models in Schrödinger’s ADMET Predictor. references AI-powered synthesis tools for metabolite prediction .
  • Blood-Brain Barrier (BBB) Permeability : Use the BBB Score algorithm, validated for piperazine derivatives in .

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